2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal
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Overview
Description
“2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal” is a complex organic compound that features multiple functional groups, including a silyl ether, a sulfone, and an aldehyde. Compounds of this nature are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic strategies might include:
Formation of the Indene Core: This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of the Silyl Ether: This step might involve the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base.
Formation of the Sulfone Group: This could be achieved through oxidation of a thioether precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Aldehyde Introduction: The aldehyde group might be introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of such compounds would require scalable and efficient synthetic routes, often involving catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free hydroxyl compounds
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology and Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Mechanism of Action
The mechanism of action of such compounds would depend on their specific biological targets. Generally, they might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal: can be compared with other silyl-protected sulfone-containing aldehydes.
Uniqueness
Functional Group Diversity: The combination of silyl ether, sulfone, and aldehyde groups in a single molecule is relatively unique.
Stereochemistry: The specific stereochemistry of the compound can lead to unique biological activities and synthetic applications.
Properties
Molecular Formula |
C28H46O4SSi |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
2-[(1R,3aS,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C28H46O4SSi/c1-19(17-29)24-12-13-25-20(9-8-14-28(24,25)5)15-26-23-16-22(32-34(6,7)27(2,3)4)11-10-21(23)18-33(26,30)31/h15,17,19,22,24-26H,8-14,16,18H2,1-7H3/b20-15+/t19?,22-,24+,25-,26?,28+/m0/s1 |
InChI Key |
KABHKFPMTBSEED-JCWPPXMDSA-N |
Isomeric SMILES |
CC(C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Origin of Product |
United States |
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